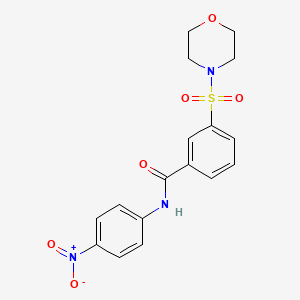

3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide

Description

3-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is a sulfamoyl benzamide derivative featuring a benzamide core substituted with a morpholinosulfonyl group at the 3-position and a 4-nitrophenyl group at the amide nitrogen. This compound has garnered attention in medicinal chemistry due to its role as a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), particularly h-NTPDase2, with reported sub-micromolar inhibitory activity . Synthetic routes for such derivatives often involve sulfonylation of benzamide precursors or Mannich-type reactions to introduce the morpholine ring .

Properties

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S/c21-17(18-14-4-6-15(7-5-14)20(22)23)13-2-1-3-16(12-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKJHUVBTSAWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonylating agent such as chlorosulfonic acid to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzamides and morpholine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based inhibitors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Key Comparative Insights

Substituent Effects on Enzyme Inhibition: The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than the 4-methoxyphenyl in 3f, resulting in higher h-NTPDase2 inhibition . Morpholinosulfonyl substituents improve water solubility and enzyme binding compared to dimethylsulfamoyl (e.g., 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide in ).

Biological Activity Trends: Antioxidant vs. Enzyme Inhibitor Activity: Thiourea-linked benzamides (e.g., A8, B4) exhibit antioxidant properties due to redox-active groups (-OH, -S), whereas sulfamoyl benzamides target hydrolytic enzymes like h-NTPDases . Lipophilicity and Selectivity: Bulky groups (e.g., benzyl in 3j) increase lipophilicity but reduce selectivity, whereas compact substituents (e.g., morpholino) balance solubility and target engagement .

Synthetic Accessibility :

- The target compound is synthesized via sulfonylation of benzamide intermediates, while thiourea analogs (e.g., A8) require thiocarbonyl coupling .

Biological Activity

3-(Morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholino sulfonyl group, a nitrophenyl moiety, and a benzamide backbone. These structural components contribute to its biological properties, particularly its interaction with various biological targets.

Biological Activity Overview

Research indicates that 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide exhibits a range of biological activities:

The precise mechanism of action for 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide involves binding to specific molecular targets, which may include enzymes or receptors associated with disease pathways. This binding can modulate the activity of these targets, leading to altered cellular responses.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

- Antitumor Activity : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, it showed significant effects on melanoma cells by disrupting their invasive capabilities .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the structure can enhance or diminish biological activity. Compounds with similar scaffolds have exhibited varying potencies against cancer cell lines .

- In Vivo Studies : Although in vitro data is promising, further in vivo studies are required to assess the therapeutic potential and safety profile of 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide in animal models.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.